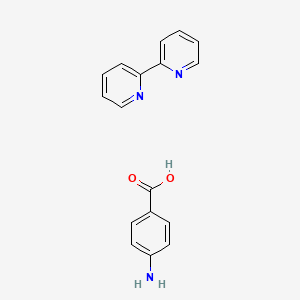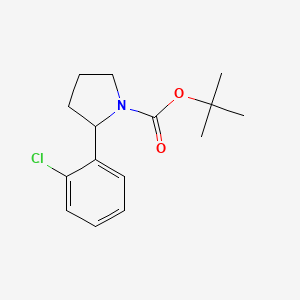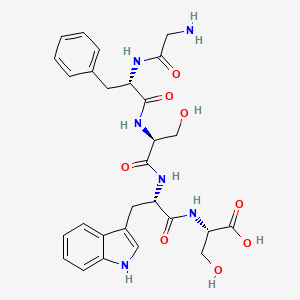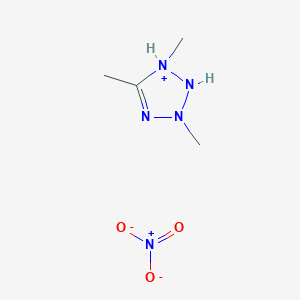![molecular formula C12H16FNO2 B14211168 N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide CAS No. 581101-45-3](/img/structure/B14211168.png)
N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide is a chemical compound characterized by the presence of a fluoro-substituted phenyl group, a hydroxypropan-2-yl moiety, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methylbenzaldehyde and (S)-3-hydroxy-2-propanone.
Condensation Reaction: The aldehyde and ketone undergo a condensation reaction in the presence of a suitable base, such as sodium hydroxide, to form the corresponding α,β-unsaturated ketone.
Reduction: The α,β-unsaturated ketone is then reduced using a reducing agent like sodium borohydride to yield the desired hydroxypropan-2-yl intermediate.
Acetylation: Finally, the hydroxypropan-2-yl intermediate is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The fluoro-substituted phenyl group can be reduced to a cyclohexyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the cyclohexyl derivative.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl group enhances its binding affinity to these targets, while the hydroxypropan-2-yl moiety contributes to its overall stability and bioavailability. The acetamide group may also play a role in modulating its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 2-fluoro-N-[(2S,3R)-4-[[(2R)-1-hydroxypropan-2-yl]-(4-methylphenyl)sulfonylamino]-2-methoxy-3-methylbutyl]-N-methylbenzamide
- 3-fluoro-N-[[(2R,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methylbenzamide
- 4-fluoro-N-[(2S,3R)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-(methylaminomethyl)-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]benzenesulfonamide
Uniqueness
N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide is unique due to its specific substitution pattern and the presence of both hydroxy and acetamide functional groups. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
581101-45-3 |
|---|---|
分子式 |
C12H16FNO2 |
分子量 |
225.26 g/mol |
IUPAC名 |
N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide |
InChI |
InChI=1S/C12H16FNO2/c1-8-3-4-10(12(13)5-8)6-11(7-15)14-9(2)16/h3-5,11,15H,6-7H2,1-2H3,(H,14,16)/t11-/m0/s1 |
InChIキー |
ORSXCGCTOGDGRU-NSHDSACASA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C[C@@H](CO)NC(=O)C)F |
正規SMILES |
CC1=CC(=C(C=C1)CC(CO)NC(=O)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)

![Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate](/img/structure/B14211101.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14211106.png)




![15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol](/img/structure/B14211125.png)

![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)
![O-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl] hydrogen carbonodithioate](/img/structure/B14211155.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole]](/img/structure/B14211174.png)
![Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14211181.png)
